molecular formula C6H5F2NO B1411455 2,5-Difluoro-3-methoxypyridine CAS No. 1804881-06-8

2,5-Difluoro-3-methoxypyridine

Cat. No.: B1411455
CAS No.: 1804881-06-8
M. Wt: 145.11 g/mol
InChI Key: RFHAIYAEFFCRNX-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative featuring two fluorine atoms at the 2- and 5-positions and a methoxy group (-OCH₃) at the 3-position. Its molecular formula is C₆H₅F₂NO, with a molecular weight of 161.11 g/mol. Fluorine substituents enhance electronegativity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2,5-difluoro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAIYAEFFCRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,5-difluoropyridine with methanol in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride can be employed to introduce the fluorine atoms selectively. The methoxylation step is then performed using methanol and a suitable catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2,5-Difluoro-3-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals due to its ability to enhance the biological activity of active ingredients.

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-methoxypyridine exerts its effects is primarily through its interaction with biological targets. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to cross cell membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Comparison

The structural analogs selected for comparison are:

2,5-Dichloro-3-methoxypyridine (C₆H₅Cl₂NO, MW: 192.02 g/mol)

2,3-Dimethoxy-5-(trifluoromethyl)pyridine (C₉H₈F₃NO₂, MW: 225.16 g/mol)

Table 1: Structural and Substituent Differences
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,5-Difluoro-3-methoxypyridine 2-F, 5-F, 3-OCH₃ C₆H₅F₂NO 161.11 Compact, high electronegativity
2,5-Dichloro-3-methoxypyridine 2-Cl, 5-Cl, 3-OCH₃ C₆H₅Cl₂NO 192.02 Bulkier, reactive Cl groups
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ C₉H₈F₃NO₂ 225.16 Dual methoxy, strong electron-withdrawing CF₃

Key Observations :

  • Fluorine (atomic radius: 0.64 Å) vs. Chlorine (0.99 Å): The smaller fluorine reduces steric hindrance compared to chlorine .
  • Trifluoromethyl (-CF₃): Introduces significant lipophilicity and electron-withdrawing effects compared to methoxy (-OCH₃) .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 1.2 ~50 (PBS) 80–85
2,5-Dichloro-3-methoxypyridine 1.8 ~30 (PBS) 95–100
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2.5 ~15 (PBS) 110–115

Analysis :

  • Lipophilicity : Chlorine and -CF₃ increase logP compared to fluorine, reducing aqueous solubility.
  • Melting Points : Bulkier substituents (e.g., -CF₃) elevate melting points due to enhanced intermolecular forces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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